

# Bisphenol A (BPA): A Comprehensive Guide to Exposure Sources and Human Biomonitoring

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## Compound of Interest

Compound Name: Bisphenol A

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## Abstract

**Bisphenol A (BPA)** is a high-production-volume chemical integral to the manufacture of polycarbonate plastics and epoxy resins, leading to its ubiquitous presence in countless consumer products.<sup>[1][2]</sup> Classified as an endocrine-disrupting compound (EDC) due to its ability to mimic estrogen, there is significant scientific and public health interest in understanding the extent and sources of human exposure.<sup>[1][3][4]</sup> This technical guide provides a detailed exploration of the primary dietary and non-dietary sources of BPA exposure. Furthermore, it offers an in-depth overview of human biomonitoring (HBM) for BPA, presenting the scientific rationale, validated analytical methodologies, and a summary of key population data from national surveys. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in environmental health and toxicology.

## Introduction: The Endocrine-Disrupting Chemical, Bisphenol A

**Bisphenol A** (2,2-bis(4-hydroxyphenyl)propane) is a synthetic chemical used extensively since the 1960s.<sup>[5]</sup> Its primary applications are as a monomer in the production of polycarbonate—a hard, clear plastic—and as a key component of epoxy resins.<sup>[1][2]</sup> These materials are valued for their durability and thermal stability, making them ideal for a wide range of applications, from food and beverage containers to medical devices and thermal paper.<sup>[6][7]</sup>

The scientific concern surrounding BPA stems from its classification as a xenoestrogen.[6] It exhibits hormone-like properties that can interfere with the body's endocrine system by mimicking the effects of natural estrogen.[3][4][6] This activity has raised concerns about potential adverse effects on reproduction, development, and metabolism, particularly with continuous, low-level exposure.[1][8] Consequently, accurately identifying sources of exposure and quantifying the internal body burden is paramount for risk assessment and public health protection. Human biomonitoring is the most reliable method for achieving this, providing a direct measure of the total internal exposure from all sources.[9][10][11]

## Sources of Human Exposure to Bisphenol A

Human exposure to BPA is widespread and occurs through multiple pathways.[1][2] The primary routes can be broadly categorized as dietary and non-dietary. While diet is considered the main contributor for the general population, non-dietary sources can be significant for specific populations and scenarios.[1][12][13][14]

### Dietary Exposure Sources

The ingestion of food and beverages contaminated with BPA that has leached from packaging is the principal route of exposure for most people.[1][6][13][15]

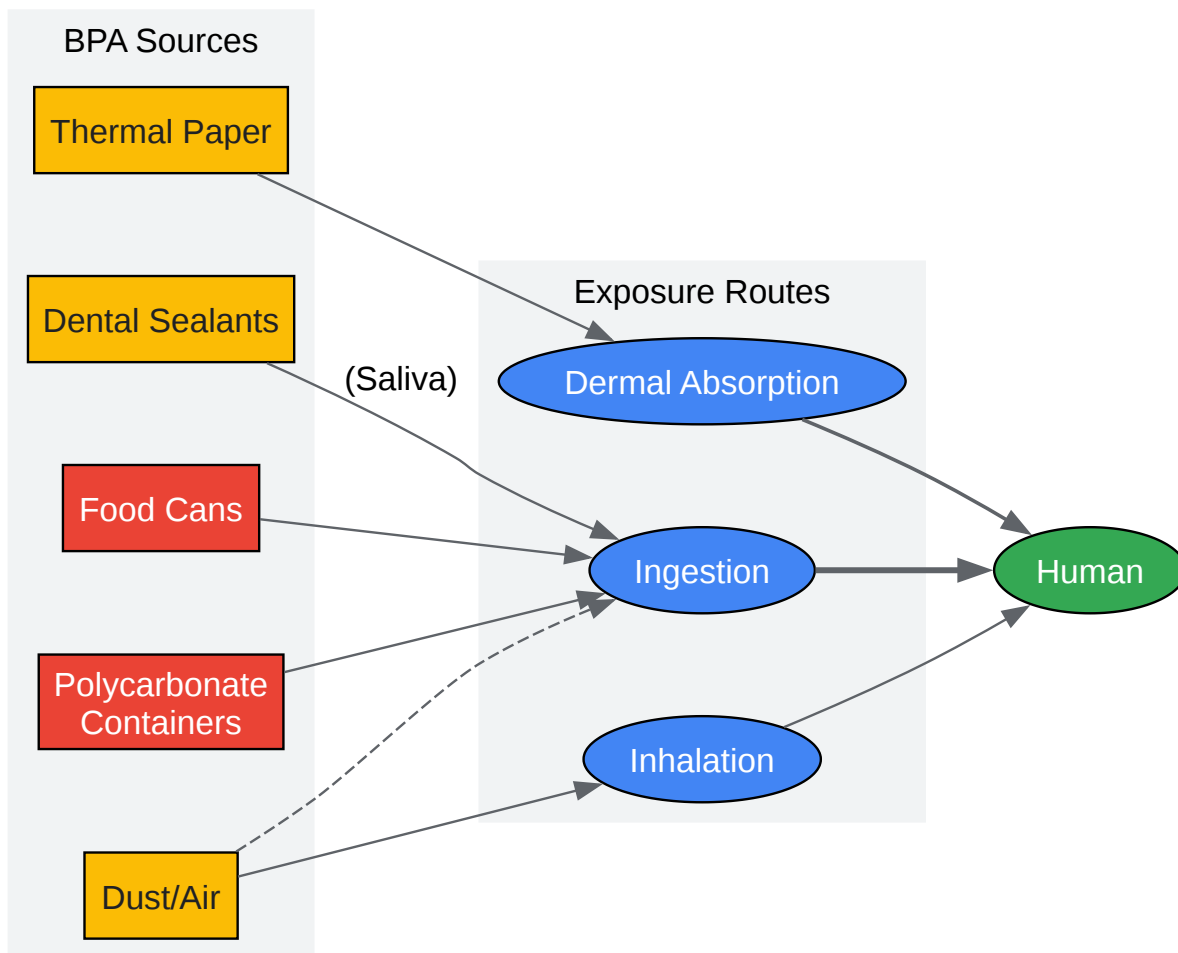
- **Epoxy Resins in Canned Foods:** Epoxy resins containing BPA are frequently used as a protective lining on the interior of metal food and beverage cans to prevent corrosion and protect the food from direct contact with the metal.[1][6][12] This lining can degrade over time or under certain conditions (e.g., with acidic or high-fat foods), allowing BPA to migrate into the contents.[6] Canned food has been identified as a major dietary source.[2][12][13]
- **Polycarbonate Plastics:** Polycarbonate, known for its strength and clarity, is used in a variety of reusable food and beverage containers, such as water bottles and food storage containers.[1][2] The bonds in the plastic can hydrolyze, particularly when exposed to high temperatures (e.g., in a dishwasher or microwave), releasing BPA monomers into the food or liquid.[1]
- **Other Food Contact Materials:** BPA can also be found in other plastics like polyvinyl chloride (PVC) and is used in various other food packaging materials.[6][12]

## Non-Dietary Exposure Sources

While often contributing less to the total body burden than diet, non-dietary sources are significant and represent important pathways, particularly through dermal absorption and inhalation.

- **Thermal Paper:** A major non-dietary source is thermal receipt paper used for cash register receipts, credit card terminals, and tickets.<sup>[1][16][17]</sup> In this application, BPA is not chemically bound but is present as a free monomer that acts as a color developer.<sup>[18][19]</sup> It can easily transfer to the skin upon handling and be absorbed.<sup>[16][18][19]</sup> Studies have shown that a single receipt can contain significantly more BPA than a can of food, and that cashiers may have higher urinary BPA levels than the general population.<sup>[16][20]</sup>
- **Dental Sealants and Composites:** Some dental materials, particularly resin-based sealants and composites, are manufactured using BPA-derived monomers like **bisphenol A** glycidyl methacrylate (bis-GMA).<sup>[21][22][23]</sup> While manufacturers state that BPA is not a direct ingredient, trace amounts can be present from the manufacturing process or from the degradation of other components like **bisphenol A** dimethacrylate (bis-DMA).<sup>[22][24]</sup> Studies show that low levels of BPA can be detected in saliva shortly after the application of certain sealants, though this exposure is considered transient and far below established safety limits.<sup>[21][23][25]</sup>
- **Dust, Air, and Water:** BPA is present in household dust, likely from the abrasion and degradation of BPA-containing products like electronics, plastics, and flooring.<sup>[6]</sup> Inhalation or incidental ingestion of dust can contribute to overall exposure. BPA can also be found in drinking water due to migration from epoxy resin linings in water supply pipes.<sup>[13][25]</sup>

The following diagram illustrates the primary pathways of BPA from consumer products to human exposure.



Primary BPA Exposure Pathways

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